molecular formula C9H9NO6 B2409148 (4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid CAS No. 88516-84-1

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid

Cat. No.: B2409148
CAS No.: 88516-84-1
M. Wt: 227.172
InChI Key: ZGIZIBATHAJGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO6 It is characterized by the presence of a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of a methoxy-substituted phenylacetic acid derivative, followed by hydrolysis and purification steps. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure selective nitration at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification using techniques such as recrystallization or chromatography. The choice of solvents and purification methods can vary depending on the specific requirements of the production process and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxy-3-nitrophenyl)acetic acid: Similar structure but lacks the methoxy group.

    (4-Methoxy-3-nitrophenyl)acetic acid: Similar structure but lacks the hydroxy group.

    (4-Hydroxy-3-methoxyphenyl)acetic acid: Similar structure but lacks the nitro group.

Uniqueness

(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic acid is unique due to the combination of hydroxy, methoxy, and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-16-7-3-5(4-8(11)12)2-6(9(7)13)10(14)15/h2-3,13H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIZIBATHAJGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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